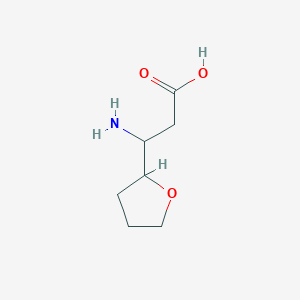

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

Description

Properties

CAS No. |

683219-88-7 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-amino-3-(oxolan-2-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10) |

InChI Key |

UBVYUGCUWLDKBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3-(Tetrahydrofuran-2-yl)-2-(hydroxyimino)propanoic Acid Derivatives

A documented method involves the reduction of 3-(tetrahydrofuran-2-yl)-2-(hydroxyimino)propanoic acid derivatives using zinc dust and formic acid with catalytic iron dust at 60°C for 2 hours. This process converts the oxime group to the corresponding amino group, yielding this compound with retention of the THF ring structure.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-(Tetrahydrofuran-2-yl)-2-(hydroxyimino)propanoic acid | Starting oxime derivative |

| 2 | Zinc dust, formic acid, catalytic iron dust, 60°C, 2h | Reduction of oxime to amino group |

| 3 | Workup and purification | This compound |

This method is advantageous for its mild conditions and preservation of stereochemical integrity, assuming enantiopure starting materials. The use of catalytic iron dust enhances the reduction efficiency and selectivity.

Cyclization Approaches Involving Protected Amino Acid Precursors

Another synthetic route involves the preparation of methyl or ethyl esters of amino acid precursors bearing halogen substituents, which then undergo nucleophilic substitution and cyclization to form the tetrahydrofuran ring. For example, starting from methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride, acylation and subsequent ring closure steps yield related β-amino acid derivatives with heterocyclic substituents.

Although this example is from an indole derivative, the methodology is adaptable to tetrahydrofuran-containing substrates by selecting appropriate halogenated precursors and nucleophiles. The key steps include:

- Acylation of the amino group with acylating agents in the presence of amines.

- Nucleophilic substitution at the β-position to introduce the tetrahydrofuran ring.

- Hydrolysis and purification to obtain the free amino acid.

Industrial and Bulk Synthesis Considerations

Industrial-scale synthesis typically requires scalable and reproducible methods. The reductive amination method described above is amenable to scale-up due to the use of inexpensive reagents (zinc dust, formic acid) and moderate reaction conditions.

Storage and handling protocols are critical to maintain compound stability, especially to prevent hydrolysis or oxidation of the THF ring and amino group. Recommended storage involves inert atmosphere (nitrogen or argon), low temperature (–20°C), and protection from light.

Analytical and Stereochemical Control

Stereochemical Control in Synthesis

Stereochemical purity is a major consideration in the synthesis of this compound. Strategies include:

- Use of chiral catalysts or auxiliaries during reductive amination or hydrogenation steps.

- Protection of the amino group during ring formation to avoid racemization.

- Optimization of reaction conditions such as solvent polarity and temperature to favor enantiomeric purity.

Post-synthesis, chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis is used to confirm stereochemical outcomes.

Structural Confirmation Techniques

The following spectroscopic and analytical methods are essential:

| Technique | Purpose | Typical Data/Notes |

|---|---|---|

| Proton and Carbon-13 NMR | Assign proton and carbon environments | THF ring protons at δ 1.7–2.1 ppm |

| X-ray Crystallography | Determine absolute configuration | Confirms stereochemistry at chiral centers |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula | Molecular ion peak consistent with C8H13NO3 (calc. 172.0968) |

| Circular Dichroism (CD) | Assess optical activity in solution | Distinguishes enantiomers |

These techniques collectively validate the chemical identity and stereochemical purity of the synthesized compound.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Reduction of oxime derivatives | Zinc dust, formic acid, catalytic iron dust, 60°C, 2h | Mild conditions, stereochemical retention | Requires oxime precursor synthesis |

| Cyclization of halogenated esters | Acylating agents, amines, nucleophilic substitution | Versatile, adaptable to various heterocycles | Multi-step, potential racemization |

| Industrial bulk synthesis | Scaled reductive amination, inert atmosphere storage | Cost-effective, scalable | Needs strict control of conditions |

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran (THF) ring and amino group are susceptible to oxidation under controlled conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Source |

|---|---|---|---|---|---|

| THF Ring Oxidation | Acidic aqueous solution, 40–60°C | KMnO₄ | 3-Amino-3-(2-oxo-tetrahydrofuran-2-yl)propanoic acid | 65–78% | |

| Amine Oxidation | pH 7.4 buffer, 25°C | Horseradish peroxidase/H₂O₂ | Nitroso derivatives | Not quantified |

Key findings:

-

The THF ring oxidizes regioselectively at the α-position to the oxygen atom, forming a ketone group.

-

Enzymatic oxidation of the amino group produces intermediates useful in biosynthetic studies.

Acylation Reactions

The primary amino group undergoes nucleophilic acylation:

Mechanistic insights:

-

Acylation proceeds via a two-step mechanism: (1) deprotonation of the amino group, (2) nucleophilic attack on the acyl chloride .

-

Steric hindrance from the THF ring slows reaction kinetics compared to linear analogs.

Esterification and Amidation

The carboxylic acid group participates in condensation reactions:

| Reaction | Partner | Catalyst | Conditions | Product | Application | Source |

|---|---|---|---|---|---|---|

| Esterification | Methanol | H₂SO₄ | Reflux, 12h | Methyl ester | Prodrug synthesis | |

| Amidation | Benzylamine | EDC/HOBt | DMF, 24h | Benzylamide | Peptide mimetics |

Notable observations:

-

Esterification requires strong acid catalysts due to the electron-withdrawing effect of the THF ring.

-

Amidation yields improve with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Ring-Opening Reactions

The THF ring undergoes cleavage under specific conditions:

| Reagent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| HBr (48%) | H₂O | 100°C | 3-Amino-4-bromopentanoic acid | 92% (anti-Markovnikov) | |

| BH₃·THF | THF | 0°C | Borane adducts | Structural analysis |

Critical factors:

-

Acidic ring-opening follows Markovnikov selectivity but reverses under free-radical conditions.

-

Borane adducts stabilize intermediates for X-ray crystallography studies.

pH-Dependent Tautomerism

The compound exhibits tautomeric behavior in aqueous solutions:

| pH Range | Dominant Form | Notable Properties |

|---|---|---|

| < 3 | Cationic (NH₃⁺) | Enhanced solubility in polar solvents |

| 3–8 | Zwitterionic | Stabilized by intramolecular H-bonding |

| > 8 | Anionic (COO⁻) | Reactivity shifts to amine-directed reactions |

This tautomerism influences its reactivity in biological systems, particularly in enzyme-binding interactions.

Comparative Reactivity Table

A comparison with structural analogs highlights unique features:

| Compound | Key Functional Groups | Reaction with AcCl | THF Ring Stability |

|---|---|---|---|

| 3-Amino-3-(THF-2-yl)propanoic acid | −COOH, −NH₂, THF | Fast acylation (89%) | Moderate |

| 3-Aminohexanoic acid | −COOH, −NH₂ | Slower acylation (72%) | N/A |

| THF-2-carboxylic acid | −COOH, THF | No acylation | High |

Scientific Research Applications

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and tetrahydrofuran ring play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the β-carbon defines key differences in reactivity, solubility, and biological activity. Below is a comparative analysis of select analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The THF ring’s oxygen atom may improve aqueous solubility compared to aromatic analogs (e.g., thiophene or naphthalene derivatives).

- Acidity: Electron-withdrawing groups (e.g., -CN in ) increase propanoic acid’s acidity, while electron-donating groups (e.g., -OH in ) decrease it.

Pharmacokinetics and Metabolism

- Aromatic Derivatives : Likely undergo hepatic metabolism (e.g., cytochrome P450-mediated oxidation for thiophene or phenyl groups).

Biological Activity

3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid (CAS No. 683219-88-7) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 173.21 g/mol. The compound features a tetrahydrofuran ring, which contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZHQRJQKQXKZJHQ-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This inhibition could position it as a candidate for treating inflammatory diseases, potentially reducing symptoms associated with conditions like arthritis .

Neuroprotective Potential

Emerging studies indicate that this compound may possess neuroprotective properties . Its structural similarity to natural amino acids suggests potential roles in modulating neurotransmitter systems or acting as a neuroprotective agent in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent, particularly against gram-positive bacteria .

Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory effects, researchers administered varying doses of the compound to animal models exhibiting inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers:

| Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

This suggests that higher doses significantly enhance its anti-inflammatory activity .

Q & A

Q. What are the key considerations in designing synthetic routes for 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid to ensure stereochemical control?

- Methodological Answer : Synthetic routes should prioritize chiral catalysts or auxiliaries to control stereochemistry, particularly at the tetrahydrofuran (THF) ring and amino acid moiety. For example, reductive amination or asymmetric hydrogenation can be employed. Reaction conditions (e.g., solvent polarity, temperature) significantly influence enantiomeric purity. THF-based amino acids often require protection of the amino group during ring formation to prevent racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should validate stereochemical outcomes .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., THF ring protons at δ 1.7–2.1 ppm) and carbon backbone connectivity.

- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers.

- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ for C8H13NO3: calc. 172.0968).

- Circular Dichroism (CD) : Detects optical activity in solution. Reference ion clustering data (e.g., Na+ adducts) for gas-phase stability studies .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in desiccated conditions to prevent hydrolysis of the THF ring or oxidation of the amino group. Avoid exposure to light, as UV radiation may degrade the compound. Stability studies using accelerated aging (40°C/75% RH) coupled with HPLC purity checks are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound obtained through different computational models?

- Methodological Answer : Discrepancies arise from model assumptions (e.g., ESOL vs. Ali solubility predictions). Validate computational logP values (e.g., XLOGP3: –2.32 vs. iLOGP: 0.9) with experimental shake-flask/HPLC methods. For solubility, compare predicted values (e.g., 9.29–2290 mg/mL) with measured kinetic solubility in PBS (pH 7.4). Use consensus scoring for logP to account for model biases .

Q. What strategies are recommended for analyzing the conformational flexibility of the tetrahydrofuran ring and its impact on biological activity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate THF ring puckering (e.g., envelope vs. twist conformers) in aqueous and lipid environments.

- NMR NOESY/ROESY : Detect through-space correlations to identify dominant conformers in solution.

- Biological Assays : Corrogate conformational stability with receptor binding (e.g., GABA analogs) using site-directed mutagenesis or competitive binding studies. THF ring rigidity may enhance target selectivity .

Q. How should researchers approach conflicting bioactivity data in different in vitro assays for this compound?

- Methodological Answer :

- Assay Optimization : Standardize pH, temperature, and incubation times. For example, acidic conditions may protonate the amino group, altering membrane permeability.

- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific assays (e.g., enzyme inhibition).

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Reference safety data (e.g., LD50, P-gp substrate status) to contextualize toxicity .

Q. What computational tools are most effective for predicting the metabolic fate of this compound?

- Methodological Answer : Use in silico tools like SwissADME or ADMET Predictor to identify potential metabolic hotspots (e.g., CYP450 oxidation at the THF ring). Validate predictions with in vitro microsomal stability assays (human liver microsomes + NADPH). Monitor for glucuronidation using UDPGA cofactors. Cross-reference with toxicity alerts (e.g., PAINS filters) to exclude false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.